REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[C:8]([Br:10])[C:7]([CH3:11])=[CH:6]C=1C#N.[OH-:12].[Na+].[CH3:14][CH2:15][OH:16]>>[NH2:1][C:2]1[CH:9]=[C:8]([Br:10])[C:7]([CH3:11])=[CH:6][C:14]=1[C:15]([OH:12])=[O:16] |f:1.2|
|
Name
|
|
Quantity
|
2.95 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C=C(C(=C1)Br)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After adjustment of the pH to about 5 with concentrated aqueous HCl, the mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the ethanol was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the aqueous residue was diluted with water
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
The resulting wet solid was dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=C(C(=C1)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.92 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |